2-Chloro-3-(difluoromethyl)-4-methylpyridine
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Overview
Description
2-Chloro-3-(difluoromethyl)-4-methylpyridine: is a fluorinated heterocyclic compound. It is characterized by the presence of a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)-4-methylpyridine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct difluoromethylation of a chlorinated pyridine precursor using difluoromethylating agents under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base and a suitable solvent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process often includes chlorination, methylation, and difluoromethylation steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(difluoromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and coupled products with extended aromatic systems .
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-3-(difluoromethyl)-4-methylpyridine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, it is used as an intermediate for synthesizing pesticides and herbicides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .
Mechanism of Action
The mechanism by which 2-Chloro-3-(difluoromethyl)-4-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity towards these targets. In agrochemicals, it may inhibit specific enzymes in pests, leading to their control .
Comparison with Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
- 2-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)-4-pyridinyl]methanol
Comparison: Compared to its analogs, 2-Chloro-3-(difluoromethyl)-4-methylpyridine offers a unique balance of reactivity and stability. The presence of both chlorine and difluoromethyl groups provides versatile synthetic handles for further functionalization. Its methyl group can influence the electronic properties of the pyridine ring, potentially altering its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H6ClF2N |
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Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-3-11-6(8)5(4)7(9)10/h2-3,7H,1H3 |
InChI Key |
YAVCUHXJCAUTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(F)F |
Origin of Product |
United States |
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